
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide, also known as DMPH, is a chemical compound that has gained significant attention in the scientific research community. DMPH is a hydrazone derivative that has been synthesized and evaluated for its potential applications in various fields, including medicinal chemistry, analytical chemistry, and materials science.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide in its various applications is not fully understood. In anticancer studies, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway. In analytical chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide forms a complex with copper ions, resulting in a color change that can be detected using spectrophotometric methods. In materials science, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide acts as a ligand for metal ions, resulting in the formation of MOFs with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide are not well documented. However, in anticancer studies, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been shown to selectively induce apoptosis in cancer cells without affecting normal cells. This selectivity is attributed to the overexpression of certain proteins in cancer cells that are not present in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide in scientific research include its ease of synthesis, high purity, and versatility in various applications. However, the limitations of using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide include its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several potential future directions for research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide. In medicinal chemistry, further studies are needed to optimize the anticancer activity of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide and evaluate its efficacy in animal models. In analytical chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide can be further explored as a reagent for the determination of other metal ions in environmental samples. In materials science, the properties of MOFs synthesized using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide can be further optimized for specific applications. Overall, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has great potential for further research and development in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide as a yellow crystalline solid. The purity and yield of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide can be optimized by adjusting the reaction conditions, including the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been evaluated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In analytical chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been used as a reagent for the determination of trace amounts of copper ions in environmental samples. In materials science, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been utilized as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(2-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-10-13(11(2)18-17-10)7-8-15(21)19-16-9-12-5-3-4-6-14(12)20(22)23/h3-6,9H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWINBMIAFYUIEI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N'-[(Z)-(2-nitrophenyl)methylidene]propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)
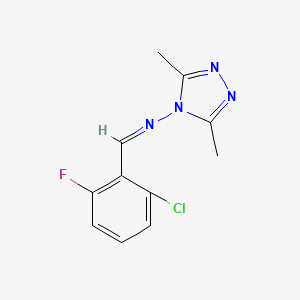

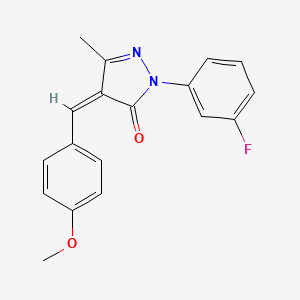
![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)

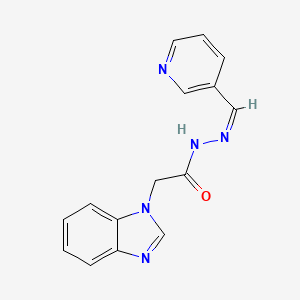
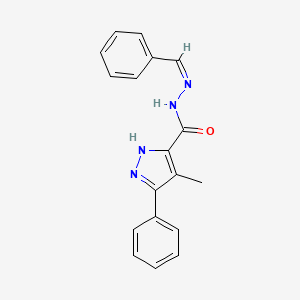
![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)
![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)

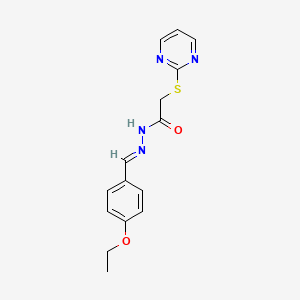

![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)